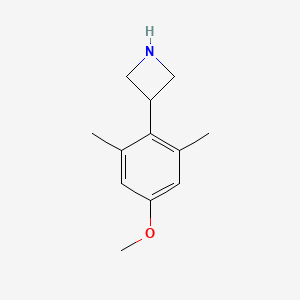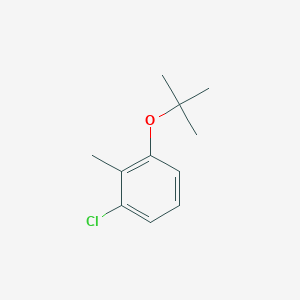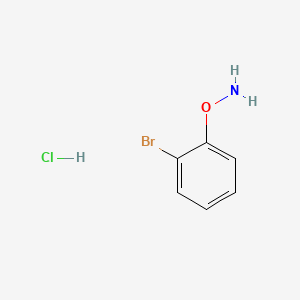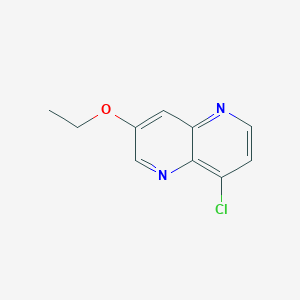
8-Chloro-3-ethoxy-1,5-naphthyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Chloro-3-ethoxy-1,5-naphthyridine is a heterocyclic compound belonging to the naphthyridine family. This compound is characterized by its unique structure, which includes a chlorine atom at the 8th position and an ethoxy group at the 3rd position on the naphthyridine ring. Naphthyridines are known for their diverse biological activities and are of significant interest in medicinal chemistry .
Preparation Methods
The synthesis of 8-Chloro-3-ethoxy-1,5-naphthyridine typically involves the following steps:
Starting Materials: The synthesis begins with 3-aminopyridine and diethyl methylenemalonate.
Cyclization: These starting materials undergo a cyclization reaction to form the naphthyridine core.
Chlorination and Ethoxylation: The naphthyridine core is then chlorinated at the 8th position and ethoxylated at the 3rd position to yield the final product.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
8-Chloro-3-ethoxy-1,5-naphthyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 8th position can be substituted with other nucleophiles, leading to a variety of derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.
Cross-Coupling Reactions: It can participate in cross-coupling reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Common reagents used in these reactions include alkyl halides, oxidizing agents, reducing agents, and catalysts for cross-coupling reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
8-Chloro-3-ethoxy-1,5-naphthyridine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities.
Biological Research: The compound is used as a tool to study various biological processes and pathways.
Industrial Applications: It is used in the synthesis of other complex molecules and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 8-Chloro-3-ethoxy-1,5-naphthyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various cellular processes. The exact pathways and targets depend on the specific biological context and the nature of the compound’s interactions .
Comparison with Similar Compounds
8-Chloro-3-ethoxy-1,5-naphthyridine can be compared with other naphthyridine derivatives, such as:
8-Chloro-2-ethoxy-1,5-naphthyridine: Similar in structure but with the ethoxy group at the 2nd position.
8-Chloro-3-methoxy-1,5-naphthyridine: Similar but with a methoxy group instead of an ethoxy group at the 3rd position.
These compounds share similar chemical properties but differ in their biological activities and applications, highlighting the uniqueness of this compound .
Properties
Molecular Formula |
C10H9ClN2O |
|---|---|
Molecular Weight |
208.64 g/mol |
IUPAC Name |
8-chloro-3-ethoxy-1,5-naphthyridine |
InChI |
InChI=1S/C10H9ClN2O/c1-2-14-7-5-9-10(13-6-7)8(11)3-4-12-9/h3-6H,2H2,1H3 |
InChI Key |
WNXFHCAHENGSTG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=NC=CC(=C2N=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





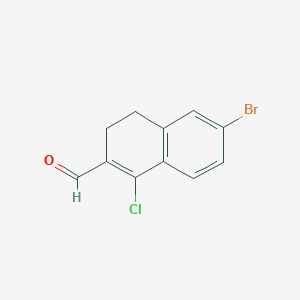
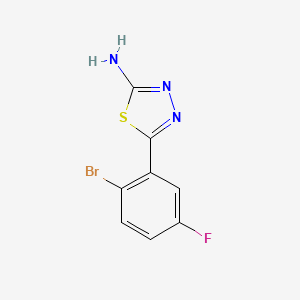
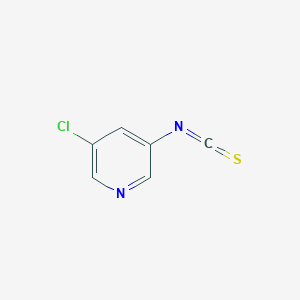

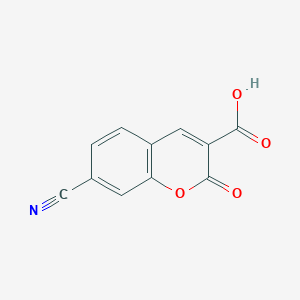
![8-[3,5-Bis(4-tert-butylphenyl)phenyl]-2,2-difluoro-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene](/img/structure/B13698848.png)
